molecular formula C20H18N6OS B2732173 N-(3,5-dimethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868969-64-6

N-(3,5-dimethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2732173
CAS No.: 868969-64-6
M. Wt: 390.47
InChI Key: FEVHQBYGXVHOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a pyridine ring, a triazole ring, and a pyridazine ring. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-13-9-14(2)11-16(10-13)22-18(27)12-28-19-4-3-17-23-24-20(26(17)25-19)15-5-7-21-8-6-15/h3-11H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVHQBYGXVHOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,5-dimethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones. Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-S-) linker between the acetamide and triazolopyridazine moieties enables nucleophilic and oxidative transformations:

Reaction Type Conditions/Reagents Products Key Observations
Oxidation H₂O₂, AcOH, 0–5°CSulfoxide (-SO-) or sulfone (-SO₂-) derivativesControlled oxidation yields sulfoxide as the primary product; prolonged exposure forms sulfones.
Alkylation Alkyl halides, K₂CO₃, DMFThioether derivativesReactivity influenced by steric hindrance from the triazolopyridazine ring.
Nucleophilic Substitution Amines, polar aprotic solventsSecondary/tertiary thioethersPyridinyl group enhances electron withdrawal, facilitating substitution.

Acetamide Functionalization

The acetamide group undergoes hydrolysis and condensation reactions:

Reaction Type Conditions/Reagents Products Key Observations
Acidic Hydrolysis HCl (6M), refluxCarboxylic acid (+ NH₃)Complete cleavage occurs within 4–6 hours.
Basic Hydrolysis NaOH (2M), ethanol/waterCarboxylate saltFaster kinetics compared to acidic conditions.
Schiff Base Formation Aromatic aldehydes, EtOHImine-linked conjugatesCondensation at room temperature; reversible in aqueous media.

Triazolopyridazine Core Reactivity

The fused triazole-pyridazine system participates in electrophilic and cycloaddition reactions:

Reaction Type Conditions/Reagents Products Key Observations
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°CNitro-substituted derivativesNitration occurs preferentially at the pyridazine C3 position.
Cycloaddition Dipolarophiles (e.g., DMAD), 80°C Fused tetracyclic adducts1,3-dipolar cycloaddition with triazole ring; regioselectivity confirmed via XRD .
Metal Coordination Cu(II)/Zn(II) salts, MeOH Metal-ligand complexesPyridinyl N and triazole N act as coordination sites; enhances catalytic activity .

Pyridinyl Group Modifications

The pyridin-4-yl substituent undergoes halogenation and cross-coupling:

Reaction Type Conditions/Reagents Products Key Observations
Halogenation NBS, CCl₄, lightBromopyridinyl derivativesRadical-mediated bromination at the para position.
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂ Biaryl analogsHigh yields (75–90%) under inert atmosphere .

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes above 220°C without melting.

  • Photolytic Degradation : UV light (254 nm) induces cleavage of the sulfanyl bridge, forming disulfide byproducts.

  • Hydrolytic Stability : Resistant to neutral hydrolysis but degrades rapidly in strongly acidic/basic media.

Biological Interactions via Reactivity

  • Enzyme Inhibition : Forms covalent adducts with cysteine residues in kinases via Michael addition (e.g., EGFR inhibition) .

  • Prodrug Activation : Thioacetamide hydrolysis in vivo releases free thiols, enhancing bioavailability.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure that includes:

  • Dimethylphenyl Group : Enhances lipophilicity and influences receptor interactions.
  • Sulfanyl Linkage : Potentially involved in enzyme inhibition.
  • Pyridinyl-Triazolo-Pyridazinyl Moiety : Implicated in various biological interactions.

Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor and receptor modulator. Its interactions with various biological targets suggest applications in treating conditions such as cancer and neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme Inhibition Inhibits specific enzymes involved in cancer growth.
Receptor Modulation Alters receptor activity impacting cellular responses.
Anticancer Properties Demonstrated cytotoxic effects on cancer cell lines.

Case Study 1: Anticancer Activity

A study evaluated the compound's cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results showed:

  • IC50 Values : 0.163 µM for c-Met inhibition.
  • Antiproliferative Effects : Significant mean GI% values of 55.84% and 29.08% for specific derivatives of the compound.

Case Study 2: Mechanistic Studies

Mechanistic pathways of the compound were investigated through:

  • Molecular Docking : Confirmed binding modes to target enzymes.
  • Cell Cycle Analysis : Demonstrated arrest at the S phase and enhanced apoptosis via increased caspase-9 activity.

Pharmacological Implications

The unique combination of functional groups in this compound positions it as a promising candidate for drug development. Its ability to interact with multiple biological targets suggests potential therapeutic applications in oncology.

Synthesis and Research Applications

The synthesis of N-(3,5-dimethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can be explored through various synthetic routes. Recent advancements highlight:

  • AI-Powered Synthesis Planning : Utilizing databases to predict feasible synthetic routes.
  • One-Step Synthesis Focus : Streamlining the synthesis process for efficiency.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

N-(3,5-dimethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

Biological Activity

N-(3,5-dimethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.

1. Synthesis and Structural Characteristics

The compound is characterized by a unique molecular structure that incorporates a triazolo-pyridazine core, which is known for its bioactive properties. The synthesis typically involves multi-step reactions where key intermediates are formed through the coupling of various functional groups.

Key Structural Features:

  • Molecular Formula: C₁₈H₁₈N₄OS
  • Molecular Weight: Approximately 350.43 g/mol
  • LogP: 2.8 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors/Acceptors: 1/5

2.1 Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds featuring the triazolo-pyridazine scaffold. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-2311.4
Compound BHepG222.6
N-(3,5-dimethylphenyl)-2-{...}A549<10 (expected)

These results indicate that modifications in the substituents can lead to enhanced activity against specific cancer types.

The proposed mechanism includes inhibition of key kinases involved in tumor growth and proliferation. For example, compounds similar to N-(3,5-dimethylphenyl)-2-{...} have been shown to inhibit c-Met kinase activity effectively:

Compoundc-Met Inhibition IC50 (µM)Reference
Compound C0.090
N-(3,5-dimethylphenyl)-2-{...}Expected to be similar based on structure

Case Study 1: Cytotoxicity Assessment

A study conducted on a series of triazolo-pyridazine derivatives revealed that modifications in the pyridine ring significantly affected their cytotoxic properties against A549 and MCF-7 cell lines. The most promising compounds exhibited IC50 values below 5 µM, indicating strong potential for further development as anticancer agents.

Case Study 2: Structure-Activity Relationship

Research into structure-activity relationships (SAR) has demonstrated that the presence of specific functional groups can enhance biological activity. For instance, the introduction of halogen substituents on aromatic rings has been linked to increased potency against cancer cell lines.

4. Conclusion

This compound represents a promising candidate for further research in cancer therapeutics due to its structural characteristics and biological activity profile. Ongoing studies should focus on optimizing its efficacy and understanding its mechanisms of action in greater detail.

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis involves coupling aromatic sulfonyl chlorides with triazolopyrimidinyl amines. Evidence from palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) suggests efficient heterocycle formation . For sulfanylacetamide coupling, using 3-picoline or 3,5-lutidine as bases with catalytic N-aryl-sulfilimines improves reaction rates and yields by reducing impurities . Key steps:

  • Step 1 : Prepare the triazolopyridazine core via cyclization of nitroarenes.
  • Step 2 : Introduce the sulfanylacetamide moiety using optimized base conditions.

Q. How is structural characterization performed for this compound?

X-ray crystallography (e.g., for related acetamides) resolves bond angles, torsion angles, and packing motifs. For ambiguous cases, complementary techniques like NMR (e.g., 1H^{1}\text{H}-15N^{15}\text{N} HMBC) and high-resolution mass spectrometry (HRMS) validate connectivity . Computational methods (DFT) predict electronic properties to cross-verify experimental data .

Q. What solvent systems enhance solubility for in vitro assays?

Polar aprotic solvents (DMF, DMSO) are preferred due to the compound’s hydrophobic triazolopyridazine core. Co-solvents like PEG-400 or cyclodextrin derivatives improve aqueous solubility for biological testing .

Advanced Research Questions

Q. How can reaction mechanisms for sulfanyl group incorporation be elucidated?

Kinetic isotopic labeling (KIE) studies and in situ FTIR monitoring track intermediate formation. For example, Appel salt-mediated reactions show base-dependent regioselectivity in heterocycle formation . Computational modeling (DFT/MD simulations) identifies transition states and electron transfer pathways .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., serum protein interference). Standardize protocols by:

  • Using cell-free systems (e.g., enzyme inhibition assays) to isolate target interactions.
  • Validating cellular activity with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can impurities in large-scale synthesis be minimized?

Process refinement via Design of Experiments (DoE) identifies critical parameters:

  • Catalyst loading : 0.5–1.5 mol% sulfilimine reduces side products .
  • Temperature control : Maintaining 60–80°C prevents thermal decomposition.
  • Purification : Gradient HPLC with C18 columns separates regioisomers .

Q. What computational methods predict structure-activity relationships (SAR)?

Molecular docking (AutoDock Vina) maps interactions with kinase targets (e.g., JAK2 or EGFR). QSAR models trained on pyridazine derivatives correlate substituent electronegativity with IC50_{50} values .

Methodological Recommendations

  • Synthetic Optimization : Prioritize palladium-catalyzed cyclization for core heterocycle synthesis .
  • Analytical Validation : Combine crystallography with 19F^{19}\text{F}-NMR for fluorine-containing analogs .
  • Bioactivity Profiling : Use orthogonal assays to mitigate false positives in kinase inhibition studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.